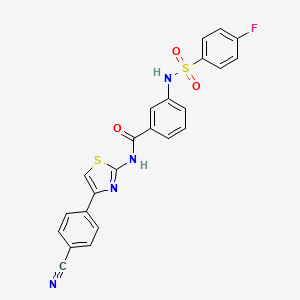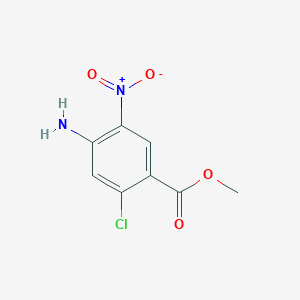![molecular formula C11H10N2O4S2 B2687883 3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-25-1](/img/structure/B2687883.png)
3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is a versatile chemical compound with diverse applications in scientific research. It is a thiophene-based analog, a class of compounds that has attracted a growing number of scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives, including “this compound”, can be synthesized by heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H10N2O4S2/c14-11(15)10-9(3-6-18-10)19(16,17)13-7-8-1-4-12-5-2-8/h1-6,13H,7H2,(H,14,15) . Chemical Reactions Analysis
The synthesis of thiophene derivatives involves various chemical reactions, including condensation reactions . For instance, the Gewald synthesis is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 298.34 . It is a powder at room temperature .Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Research into pyridine and thiophene derivatives highlights the importance of these moieties in developing novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis and characterization of metal complexes containing thiophene and pyridine derivatives demonstrate their utility in constructing complex molecules with specific properties, such as those required for catalysis or material science applications (Sousa et al., 2001). These findings underscore the relevance of "3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid" in synthesizing novel heterocyclic compounds.
Catalysis
The use of thiophene derivatives in catalysis is exemplified by the development of magnetically separable graphene oxide anchored sulfonic acid nanoparticles, showcasing their role in enhancing the efficiency of synthetic processes (Zhang et al., 2016). This example indicates the potential of sulfamoyl thiophene derivatives in catalyzing reactions, possibly leading to more environmentally friendly and efficient chemical processes.
Metal Complexation
The structural characterization of metal complexes involving pyridine and thiophene derivatives further illustrates the utility of such compounds in understanding and developing new materials with desired electronic and magnetic properties (Sousa et al., 2001). These complexes may find applications in fields ranging from electronics to photovoltaics, highlighting the broad applicability of "this compound" and its derivatives.
Antioxidant Activity
The design and synthesis of novel compounds incorporating thiophene units for evaluating their antioxidant activities suggest the potential of thiophene derivatives in medicinal chemistry (Aziz et al., 2021). This aspect may extend to "this compound," offering a pathway for the development of novel antioxidants.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
Orientations Futures
Thiophene-based analogs, including “3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid”, continue to fascinate a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-11(15)10-9(3-6-18-10)19(16,17)13-7-8-1-4-12-5-2-8/h1-6,13H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASQQIBCNPIYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)

![2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2687807.png)
![3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2687808.png)

![2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2687812.png)
![N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2687813.png)


![2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2687818.png)


![1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2687823.png)
